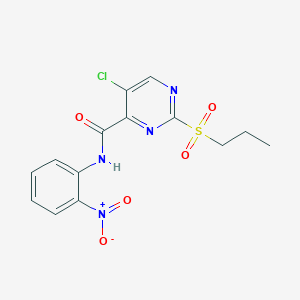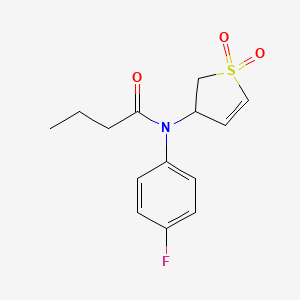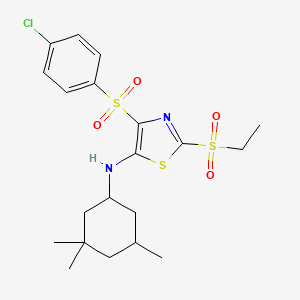![molecular formula C18H25N3O5S3 B11412117 2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-[2-(4-morpholinyl)ethyl]-5-thiazolamine](/img/structure/B11412117.png)
2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-[2-(4-morpholinyl)ethyl]-5-thiazolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-THIAZOL-5-AMINE is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-THIAZOL-5-AMINE typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. Common reagents might include ethylsulfonyl chloride, 4-methylbenzenesulfonyl chloride, and morpholine. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the sulfonyl groups.
Reduction: Reduction reactions could target the sulfonyl groups, converting them to sulfides.
Substitution: Nucleophilic substitution reactions might occur at the morpholine or thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
Biologically, thiazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. This compound might be investigated for similar activities.
Medicine
In medicine, compounds like this are studied for their potential as therapeutic agents. They might be evaluated for their efficacy in treating diseases or conditions related to their biological activity.
Industry
Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, thiazole derivatives interact with enzymes or receptors, modulating their activity. The sulfonyl groups might enhance binding affinity or specificity.
類似化合物との比較
Similar Compounds
- 2-(ETHANESULFONYL)-4-(BENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-THIAZOL-5-AMINE
- 2-(METHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-THIAZOL-5-AMINE
Uniqueness
The unique combination of ethylsulfonyl and 4-methylbenzenesulfonyl groups in this compound might confer distinct biological activities or chemical reactivity compared to similar compounds.
特性
分子式 |
C18H25N3O5S3 |
|---|---|
分子量 |
459.6 g/mol |
IUPAC名 |
2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C18H25N3O5S3/c1-3-28(22,23)18-20-17(29(24,25)15-6-4-14(2)5-7-15)16(27-18)19-8-9-21-10-12-26-13-11-21/h4-7,19H,3,8-13H2,1-2H3 |
InChIキー |
VSGQDMJBXNZCOC-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B11412035.png)
![2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11412036.png)

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide](/img/structure/B11412049.png)
![2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B11412062.png)
![1-Methyl-4-{4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}piperazine](/img/structure/B11412065.png)

![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11412081.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide](/img/structure/B11412086.png)

![N-[2-(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11412095.png)
![N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11412100.png)
![4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11412109.png)

